Acid Brown 14

説明

特性

CAS番号 |

5850-16-8 |

|---|---|

分子式 |

C26H16N4Na2O8S2 |

分子量 |

622.5 g/mol |

IUPAC名 |

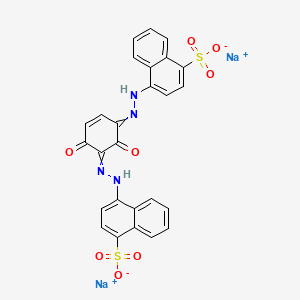

disodium;4-[(2Z)-2-[(5E)-4,6-dioxo-5-[(4-sulfonatonaphthalen-1-yl)hydrazinylidene]cyclohex-2-en-1-ylidene]hydrazinyl]naphthalene-1-sulfonate |

InChI |

InChI=1S/C26H18N4O8S2.2Na/c31-22-12-9-21(29-27-19-10-13-23(39(33,34)35)17-7-3-1-5-15(17)19)26(32)25(22)30-28-20-11-14-24(40(36,37)38)18-8-4-2-6-16(18)20;;/h1-14,27-28H,(H,33,34,35)(H,36,37,38);;/q;2*+1/p-2/b29-21-,30-25+;; |

InChIキー |

UTIACSXEVKXHPT-GXRBTFONSA-L |

異性体SMILES |

C1=CC=C2C(=C1)C(=CC=C2S(=O)(=O)[O-])N/N=C\3/C=CC(=O)/C(=N/NC4=CC=C(C5=CC=CC=C54)S(=O)(=O)[O-])/C3=O.[Na+].[Na+] |

正規SMILES |

C1=CC=C2C(=C1)C(=CC=C2S(=O)(=O)[O-])NN=C3C=CC(=O)C(=NNC4=CC=C(C5=CC=CC=C54)S(=O)(=O)[O-])C3=O.[Na+].[Na+] |

外観 |

Solid powder |

他のCAS番号 |

5850-16-8 |

ピクトグラム |

Irritant |

純度 |

>98% (or refer to the Certificate of Analysis) |

賞味期限 |

>3 years if stored properly |

溶解性 |

Soluble in DMSO |

保存方法 |

Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years). |

同義語 |

C.I. 20195; NSC 75909; NSC-75909; NSC75909 |

製品の起源 |

United States |

Foundational & Exploratory

An In-depth Technical Guide to Acid Brown 14

This technical guide provides a comprehensive overview of Acid Brown 14 (C.I. 20195), a double azo dye. The information is intended for researchers, scientists, and professionals in drug development and related fields, offering detailed data on its chemical and physical properties, synthesis, and performance characteristics.

Core Properties of this compound

This compound is a water-soluble anionic dye primarily used in the textile and leather industries.[1][2] Its chemical structure, belonging to the double azo class, imparts a reddish-brown hue.[3][2][4]

A summary of the key quantitative data for this compound is presented below for easy reference and comparison.

| Property | Value | References |

| C.I. Name | This compound | |

| C.I. Number | 20195 | [3][4] |

| CAS Number | 5850-16-8 | [4][5][6] |

| Molecular Formula | C₂₆H₁₆N₄Na₂O₈S₂ | [4][5][6][7] |

| Molecular Weight | 622.54 g/mol | [3][4][5][6][7] |

| Appearance | Red-brown powder | [3][6][7] |

| Chemical Class | Double Azo | [3][4] |

| Water Solubility | 1.55 g/L at 20°C | [3][7][8] |

Experimental Protocols

Detailed methodologies for the synthesis and performance evaluation of this compound are crucial for its application in research and development.

The manufacturing process for this compound involves a diazotization and coupling reaction.[4][9]

Materials:

-

4-Aminonaphthalene-1-sulfonic acid

-

Sodium nitrite

-

Hydrochloric acid

-

Resorcinol

-

Sodium carbonate

-

Sodium chloride

Procedure:

-

Diazotization: Two molar equivalents of 4-Aminonaphthalene-1-sulfonic acid are diazotized. This is achieved by dissolving the sulfonic acid in a sodium carbonate solution, followed by the addition of sodium nitrite. This solution is then slowly added to a mixture of hydrochloric acid and ice, maintaining a temperature of 0-5°C. The reaction is allowed to proceed for one hour.

-

Coupling: The resulting diazo compound is then coupled with resorcinol. The solution of the coupling component is slowly added to the diazo derivative solution at a temperature of 10-15°C and a pH of 4-4.5, maintained with sodium acetate.

-

Isolation: Upon completion of the reaction, the pH is raised to 8-8.5 with sodium carbonate. The dye is then precipitated from the solution using sodium chloride, filtered, and dried under vacuum at 40°C.[10]

The durability of the color on textiles is evaluated through standardized fastness tests.[3]

1. Light Fastness (ISO 105-B02): This test determines the resistance of the color to fading when exposed to an artificial light source that mimics natural daylight.[3]

2. Washing Fastness (ISO 105-C06): This procedure assesses the color's resistance to domestic or commercial laundering.[3] A dyed textile sample is agitated in a soap solution, rinsed, and dried. The change in color of the textile and the staining of adjacent undyed fabrics are evaluated.

3. Perspiration Fastness (ISO 105-E04): This test evaluates the color's resistance to the effects of simulated human perspiration.[3] The dyed fabric is treated with two different solutions, one acidic and one alkaline, to simulate perspiration. The samples are then placed in a device that applies constant pressure and are heated. The color change and staining of adjacent fabrics are then assessed.

Visualized Workflows and Pathways

Diagrams illustrating the synthesis and experimental workflows provide a clear visual representation of the processes involved.

Caption: Synthesis workflow for this compound.

Caption: Experimental workflows for dye performance testing.

Applications and Toxicological Profile

This compound is primarily used for dyeing protein fibers such as wool and silk, as well as polyamide fibers like nylon.[11][1] It also finds application in coloring leather.[1][4][9]

From a toxicological perspective, this compound is considered non-toxic, with an oral LD50 in rats of over 2000 mg/kg.[12] It is not reported to be a primary skin or mucous membrane irritant.[12] However, as with many dyes, it is recommended to handle it with appropriate protective equipment to avoid direct contact.[8][12] Recent research has also explored its removal from wastewater using adsorbents, highlighting its environmental relevance as a water pollutant.[9][13][14]

References

- 1. This compound|CAS NO.5850-16-8 [chinainterdyes.com]

- 2. specialchem.com [specialchem.com]

- 3. benchchem.com [benchchem.com]

- 4. worlddyevariety.com [worlddyevariety.com]

- 5. GSRS [gsrs.ncats.nih.gov]

- 6. cncolorchem.com [cncolorchem.com]

- 7. C.I. This compound [chembk.com]

- 8. This compound price,buy this compound - chemicalbook [chemicalbook.com]

- 9. This compound – دیجی متریالز [digimaterials.com]

- 10. journal.uctm.edu [journal.uctm.edu]

- 11. Acid dye [m.chemicalbook.com]

- 12. dyespigments.net [dyespigments.net]

- 13. Modelling of this compound and acid yellow 36 dyes adsorption from water by self-nitrogen-doped activated carbon - PubMed [pubmed.ncbi.nlm.nih.gov]

- 14. researchgate.net [researchgate.net]

An In-depth Technical Guide to the Physicochemical Properties of C.I. 20195

This technical guide provides a comprehensive overview of the core physicochemical properties of the synthetic dye C.I. 20195, also known as Acid Brown 14. The information is intended for researchers, scientists, and professionals in drug development and related fields who require a detailed understanding of this compound.

Chemical Identity and Structure

C.I. 20195 is a disodium (B8443419) salt of a complex aromatic sulfonic acid. Its chemical identity is well-established, and it is classified as an acid dye.

Table 1: Chemical Identifiers for C.I. 20195

| Identifier | Value |

| C.I. Name | 20195 |

| Common Name | This compound |

| CAS Number | 5850-16-8[1] |

| Molecular Formula | C₂₆H₁₆N₄Na₂O₈S₂[1][2] |

| Synonyms | Echt Brown, Brown RD, Acid Brown RX, Fenazo Brown N, Acid Brown GR, Acid Leather Brown RD[3][4] |

Physicochemical Properties

The physicochemical properties of C.I. 20195 are crucial for understanding its behavior in various applications, from dyeing textiles to its potential use in scientific research.

Table 2: Summary of Physicochemical Data for C.I. 20195

| Property | Value | Source |

| Molar Mass | 622.54 g/mol | [1][2] |

| Appearance | Red-brown powder | [2] |

| Density | 1.744 g/cm³ (at 20℃) | [1][2] |

| Water Solubility | 1.55 g/L (at 20℃) | [1][2] |

| Vapor Pressure | 0.001 Pa (at 25℃) | [1][2] |

| Melting Point | Not Available | [3] |

| Boiling Point | Not Available | [3] |

Solubility Profile

C.I. 20195 is soluble in water, forming an orange-brown solution.[3][4] It is slightly soluble in ethanol, resulting in a yellow-brown solution.[3][4] The presence of strong acids or bases significantly alters its appearance in aqueous solutions. The addition of strong sulfuric acid to a water solution of C.I. 20195 deepens the color to red, which turns yellow-brown upon dilution.[3][4] Adding strong hydrochloric acid results in a yellow-brown color, while a thick sodium hydroxide (B78521) solution yields a red-wine color.[3][4]

Experimental Protocols

Detailed experimental data for the determination of all physicochemical properties of C.I. 20195 are not widely published. However, standard methodologies for characterizing similar acid dyes are well-established.

Determination of Solubility

A standard protocol for determining the solubility of a dye like C.I. 20195 involves the static analytical method.

Spectral Analysis

The spectral properties of C.I. 20195 can be determined using standard spectroscopic techniques.

-

UV-Visible Spectroscopy: A solution of the dye is prepared in a suitable solvent (e.g., water or ethanol), and its absorbance is measured across the ultraviolet and visible range to determine the wavelength of maximum absorbance (λmax).

-

Infrared (IR) Spectroscopy: A sample of the solid dye is analyzed to identify the characteristic functional groups present in the molecule.

Stability Studies

Stability testing is crucial to determine the shelf-life and degradation pathways of C.I. 20195 under various environmental conditions.[5]

Table 3: Typical Conditions for Stability Testing of Dyes

| Condition | Parameters | Purpose |

| Thermal Stability | Elevated temperatures (e.g., 40°C, 60°C) | To assess the effect of heat on degradation. |

| Photostability | Exposure to UV and visible light | To determine light sensitivity. |

| pH Stability | Storage in buffers of varying pH | To evaluate stability in acidic, neutral, and basic conditions. |

The stability of the dye is typically monitored by a stability-indicating analytical method, such as High-Performance Liquid Chromatography (HPLC), which can separate the parent compound from its degradation products.[6]

Potential Signaling Pathway Interactions (Hypothetical)

As a synthetic dye, C.I. 20195 is not designed to interact with biological signaling pathways. However, like many small organic molecules, it has the potential to interact with biological systems, particularly at high concentrations. Any such interactions would need to be investigated through dedicated toxicological and pharmacological studies. A hypothetical workflow for investigating such interactions is presented below.

Conclusion

References

- 1. chembk.com [chembk.com]

- 2. This compound | CAS#:5850-16-8 | Chemsrc [chemsrc.com]

- 3. Cas 5850-16-8,this compound | lookchem [lookchem.com]

- 4. worlddyevariety.com [worlddyevariety.com]

- 5. Stability Testing & Studies | Southwest Research Institute [swri.org]

- 6. Stability study on an anti-cancer drug 4-(3,5-bis(2-chlorobenzylidene)-4-oxo-piperidine-1-yl)-4-oxo-2-butenoic acid (CLEFMA) using a stability-indicating HPLC method - PMC [pmc.ncbi.nlm.nih.gov]

In-Depth Technical Guide: The Mechanism of Action of Acid Brown 14 as a Dye

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of the mechanism of action of C.I. Acid Brown 14 (C.I. 20195), a significant member of the double azo class of acid dyes. The document details the dye's chemical and physical properties, its interaction with protein and polyamide fibers at a molecular level, and standardized experimental protocols for its application and performance evaluation. Quantitative data is presented in structured tables for clarity, and key processes are visualized through logical diagrams to facilitate a deeper understanding of its function as a textile colorant.

Introduction

This compound is a water-soluble anionic dye widely utilized in the textile industry for coloring protein fibers such as wool and silk, as well as synthetic polyamides like nylon.[1][2] Its popularity stems from its characteristic reddish-brown hue and its performance in terms of colorfastness. Understanding the fundamental mechanism by which this compound imparts color to these substrates is crucial for optimizing dyeing processes, ensuring product quality, and developing new dye formulations. This guide elucidates the core principles of its dyeing action, supported by technical data and detailed methodologies.

Chemical and Physical Properties

This compound is chemically identified as Disodium 4,4'-[(2,4-dihydroxy-1,3-phenylene)bis(azo)]bisnaphthalene-1-sulphonate.[2] Its chemical structure is characterized by two azo groups (-N=N-), which act as the primary chromophore responsible for its color. The presence of two sulfonate groups (-SO3Na) confers water solubility and is central to its classification as an acid dye.[3]

Table 1: Chemical and Physical Properties of this compound

| Property | Value |

| C.I. Name | This compound |

| C.I. Number | 20195 |

| CAS Number | 5850-16-8 |

| Chemical Class | Double Azo |

| Molecular Formula | C₂₆H₁₆N₄Na₂O₈S₂ |

| Molecular Weight | 622.54 g/mol |

| Appearance | Red-brown powder |

| Solubility in Water | Soluble, forms an orange-brown solution[1][2] |

| Solubility in Ethanol | Slightly soluble, forms a yellow-brown solution[1][2] |

Mechanism of Action: Dye-Fiber Interaction

The dyeing of substrates with this compound is a complex process governed by multiple intermolecular forces. The primary mechanism involves the formation of an ionic bond between the dye molecule and the fiber. This is supplemented by hydrogen bonding and van der Waals forces, which contribute to the overall stability and fastness of the dyeing.

Role of Acidic Medium

In an acidic dyebath, the amino groups (-NH₂) present in the polymer chains of wool, silk, and nylon become protonated, acquiring a positive charge (-NH₃⁺).[4] This acidification is a critical step, as it creates cationic sites on the fiber surface that are receptive to the anionic dye molecules.

Ionic Bonding

This compound, with its two negatively charged sulfonate groups (-SO₃⁻), is strongly attracted to the protonated amino groups (-NH₃⁺) on the fiber. This electrostatic attraction results in the formation of strong ionic bonds, which are the cornerstone of the dye's substantivity to the fiber.[4]

Hydrogen Bonding and Van der Waals Forces

In addition to ionic interactions, hydrogen bonds can form between the hydroxyl (-OH) and azo (-N=N-) groups of the dye molecule and the amide (-CONH-) groups within the fiber structure. Furthermore, the large aromatic structure of this compound allows for significant van der Waals interactions with the polymer chains of the fiber, further enhancing the dye's affinity and fastness.

Diagram 1: Molecular Interaction of this compound with a Protein Fiber

Caption: Molecular interactions between this compound and a fiber.

Quantitative Data

The performance of a dye is quantitatively assessed through various parameters, including its absorption spectrum and fastness properties.

Absorption Spectrum

Fastness Properties

The resistance of the dyed material to various environmental factors is critical for its end-use. The following table summarizes the fastness properties of this compound on wool, as rated on a standardized grayscale (typically 1-5, with 5 being the best, and 1-8 for lightfastness, with 8 being the best).

Table 2: Fastness Properties of this compound on Wool

| Fastness Test | ISO Standard | AATCC Standard | Rating |

| Light Fastness | ISO 105-B02 | - | 4[6] |

| - | AATCC 16.3 | 4[1] | |

| Soaping (Fading) | ISO 105-C06 | - | 3-4[1][6] |

| Soaping (Staining) | ISO 105-C06 | - | 3-4[1][6] |

| Perspiration (Fading) | ISO 105-E04 | - | 4[6] |

| Perspiration (Staining) | ISO 105-E04 | - | 4-5[1] |

| Rubbing (Dry) | ISO 105-X12 | AATCC 8 | 3-4[6] |

| Rubbing (Wet) | ISO 105-X12 | AATCC 8 | 3[6] |

| Oxygen Bleaching | - | - | 1-2[1] |

| Seawater | - | - | 4[1] |

Experimental Protocols

General Dyeing Procedure for Wool/Nylon

This protocol outlines a standard laboratory procedure for dyeing wool or nylon fibers with this compound.

-

Preparation of Dyebath:

-

Calculate the required amount of this compound based on the weight of the fiber (e.g., 2% on weight of fiber, owf).

-

Prepare a stock solution of the dye in distilled water.

-

Fill a dyebath with water to achieve a liquor ratio of 20:1 to 40:1 (e.g., 20 mL of water for every 1 g of fiber).

-

Add a leveling agent, such as Glauber's salt (sodium sulfate), to the dyebath (e.g., 5-10% owf).

-

Add the dye stock solution to the dyebath and stir thoroughly.

-

-

Dyeing Process:

-

Introduce the wetted fiber into the dyebath at approximately 40-50°C.

-

Slowly raise the temperature of the dyebath to the boil (95-100°C) over 30-45 minutes.

-

Add an acid, such as acetic acid or formic acid, to lower the pH of the dyebath to 4.5-5.5. The acid should be added in portions to ensure even dye uptake.

-

Maintain the dyeing at the boil for 45-60 minutes, with gentle agitation to ensure level dyeing.

-

Allow the dyebath to cool gradually.

-

-

Rinsing and Drying:

-

Remove the dyed fiber from the dyebath and rinse thoroughly with warm water, followed by cold water, until the rinse water is clear.

-

Hydroextract and dry the dyed fiber at a moderate temperature.

-

Diagram 2: Experimental Workflow for Dyeing with this compound

Caption: A typical laboratory workflow for dyeing with this compound.

Protocol for AATCC Test Method 8: Colorfastness to Crocking (Rubbing)

This test determines the amount of color transferred from the surface of a colored textile material to other surfaces by rubbing.

-

Apparatus and Materials:

-

Crockmeter

-

White cotton test cloth (crocking cloth)

-

Gray Scale for Staining

-

-

Procedure (Dry Crocking):

-

Cut a specimen of the dyed fabric (at least 50 mm x 130 mm).

-

Mount the specimen on the base of the crockmeter.

-

Mount a square of dry crocking cloth over the rubbing finger of the crockmeter.

-

Lower the covered finger onto the test specimen.

-

Turn the crank to slide the finger back and forth along the specimen 10 times at a rate of one turn per second.

-

Remove the white test cloth.

-

-

Procedure (Wet Crocking):

-

Thoroughly wet a square of crocking cloth in distilled water.

-

Pass the wet cloth through a wringer to achieve a wet pickup of 65 ± 5%.

-

Repeat the procedure described for dry crocking using the wet test cloth.

-

-

Evaluation:

-

Allow the crocking cloths to air dry.

-

Evaluate the degree of staining on the white test cloths by comparing them with the Gray Scale for Staining under standardized lighting conditions.

-

Diagram 3: Logical Relationship for Crocking Fastness Test

Caption: Logical flow of the colorfastness to crocking test.

Conclusion

The mechanism of action of this compound as a dye is a well-defined process rooted in fundamental principles of physical chemistry. The formation of strong ionic bonds between the anionic dye and cationic sites on the fiber, facilitated by an acidic environment, is the primary driver of the dyeing process. This is further stabilized by hydrogen bonding and van der Waals forces. A thorough understanding of these interactions, coupled with the application of standardized experimental protocols, enables the effective and reproducible coloration of protein and polyamide fibers for a wide range of applications. This guide serves as a technical resource for professionals seeking to leverage the properties of this compound in their research and development endeavors.

References

The Solubility Profile of Acid Brown 14: A Technical Guide for Researchers

Abstract

This technical guide provides a comprehensive overview of the solubility characteristics of C.I. Acid Brown 14 (CAS 5850-16-8), a diazo acid dye. The document is intended for researchers, scientists, and professionals in drug development and related fields who may use this dye in various applications, from textile and leather dyeing to specialized staining protocols. This guide compiles available quantitative and qualitative solubility data, details the physicochemical properties of the dye, and provides a standardized experimental protocol for determining its solubility in various solvents. Furthermore, it explores the theoretical underpinnings of its solubility, focusing on the influence of solvent polarity, temperature, and pH.

Introduction

This compound is a water-soluble anionic dye widely utilized for its ability to color protein fibers such as wool and silk, as well as synthetic polyamides like nylon.[1][2] Its molecular structure contains sulfonic acid groups, typically as sodium salts, which impart a negative charge in aqueous solutions and are key to its solubility and dyeing mechanism.[1][3] Understanding the solubility of this compound in different solvent systems is critical for optimizing its use in industrial processes, developing new applications, and for its removal from industrial effluents.[4][5][6] This guide addresses the core need for detailed solubility data and standardized methodologies for its determination.

Physicochemical Properties of this compound

A summary of the key physicochemical properties of this compound is presented below.

| Property | Value | Reference(s) |

| C.I. Name | This compound | [7] |

| C.I. Number | 20195 | [8] |

| CAS Number | 5850-16-8 | [8] |

| Molecular Formula | C₂₆H₁₆N₄Na₂O₈S₂ | [7][8] |

| Molecular Weight | 622.54 g/mol | [7][8] |

| Appearance | Red-brown to orange-brown powder | [8][9] |

| Density | 1.744 g/cm³ (at 20°C) | [2][8] |

Quantitative Solubility Data

Quantitative solubility data for this compound in a wide range of organic solvents is not extensively reported in publicly available literature. The primary solvent of interest for its main applications is water.

Solubility in Aqueous Media

The solubility of this compound in water is established, though values can vary slightly between sources.

| Solvent | Temperature | Solubility | Reference(s) |

| Water | 20°C | 1.55 g/L | [2][8][9] |

Solubility in Organic Solvents

While precise quantitative data is scarce, qualitative descriptions are available for some common organic solvents. The dye is generally characterized by its limited solubility in many organic media.

| Solvent | Qualitative Solubility | Reference(s) |

| Ethanol | Slightly soluble | [2][7][9] |

| Methanol | Data not available | |

| Acetone | Data not available | |

| Dimethyl Sulfoxide (DMSO) | Data not available |

Given the lack of specific data, it is recommended that researchers determine solubility empirically for their solvent of choice using the protocol outlined in Section 5.

Factors Influencing Solubility

The solubility of acid dyes like this compound is not a fixed value but is influenced by several environmental and structural factors.

Effect of Temperature

For most ionic compounds and dyes, solubility in water increases with temperature.[10] This is because the dissolution process is often endothermic, meaning it consumes heat. Increasing the temperature provides the necessary energy to break the solute-solute and solvent-solvent bonds, facilitating dissolution.[10] While specific data points for this compound across a temperature range are not available, it is a general principle that preparing higher concentration stock solutions may be possible by gently warming the solvent.[11]

Effect of pH

The pH of the solvent system has a profound impact on the solubility of acid dyes.[12] this compound possesses sulfonic acid groups (-SO₃H) which are typically in the salt form (-SO₃⁻Na⁺). In solution, the sulfonate groups are anionic. The solubility of the dye is linked to its charge state.[13]

-

In acidic to neutral solutions (low pH): The sulfonic acid groups are ionized (anionic), which promotes solubility in polar solvents like water. The dyeing of protein fibers is typically carried out under acidic conditions (pH 2.5-6) to protonate the amino groups on the fibers, creating cationic sites (-NH₃⁺) that strongly attract the anionic dye molecules.[13][14]

-

In highly alkaline solutions (high pH): The overall charge of the molecule can be affected, which may influence its solubility characteristics.

The diagram below illustrates the general principle of how pH affects the ionization of an acid dye and its interaction with a protein fiber, which is fundamental to its application and solubility behavior.

Experimental Protocol for Solubility Determination

This section provides a standardized gravimetric method for determining the saturation solubility of this compound in a specific solvent at a controlled temperature. This protocol is adapted from established methods for dye solubility testing.[15]

Objective

To determine the saturation solubility (in g/L) of this compound in a selected solvent at a specified temperature (e.g., 25°C).

Materials and Equipment

-

This compound (analytical grade)

-

Solvent of interest (e.g., water, ethanol, DMSO)

-

Analytical balance (± 0.0001 g)

-

Thermostatic shaker or water bath

-

Glass vials with screw caps

-

Volumetric flasks (pre-weighed)

-

Syringes and syringe filters (e.g., 0.45 µm PTFE or nylon)

-

Drying oven (vacuum oven preferred)

-

Desiccator

Procedure

The workflow for this protocol is illustrated in the diagram below.

-

Preparation of Saturated Solution:

-

Add an excess amount of this compound powder (enough to ensure undissolved solid remains after equilibration) into a series of glass vials.

-

Accurately add a known volume of the chosen solvent to each vial.

-

Seal the vials tightly to prevent solvent evaporation.

-

-

Equilibration:

-

Place the vials in a thermostatic shaker set to the desired temperature.

-

Agitate the vials for a sufficient period (typically 24-48 hours) to ensure equilibrium between the dissolved and undissolved dye is reached.

-

-

Sample Collection and Filtration:

-

After equilibration, allow the vials to stand undisturbed at the set temperature for at least 2 hours to let the excess solid settle.

-

Carefully withdraw a known volume of the clear supernatant using a syringe.

-

Attach a 0.45 µm syringe filter and dispense the saturated solution into a pre-weighed, clean, and dry volumetric flask. Record the exact volume transferred.

-

-

Gravimetric Analysis:

-

Place the volumetric flask containing the filtered solution into a drying oven. Set the temperature high enough to evaporate the solvent efficiently but low enough to prevent dye degradation (e.g., 60-80°C). A vacuum oven is recommended for heat-sensitive solvents or to expedite drying.

-

Once all the solvent has evaporated, transfer the flask to a desiccator and allow it to cool to room temperature.

-

Weigh the flask with the dried dye residue on an analytical balance.

-

Repeat the drying and weighing steps until a constant weight is achieved (e.g., ±0.0002 g).

-

Calculation of Solubility

Calculate the solubility (S) in grams per liter (g/L) using the following formula:

S (g/L) = (Mass of dried dye (g)) / (Volume of filtered solution (L))

Where:

-

Mass of dried dye = (Final constant weight of flask + dye) - (Initial weight of empty flask)

-

Volume of filtered solution = The exact volume of the saturated solution transferred in step 3.

Conclusion

This technical guide consolidates the known solubility information for this compound, highlighting its established solubility in water and its more limited, qualitative solubility in organic solvents. The primary factors influencing its solubility—temperature and pH—have been discussed in the context of general principles for acid dyes. For applications requiring precise solubility data in specific non-aqueous systems, a detailed and robust gravimetric protocol has been provided. The diagrams included offer clear visual aids for understanding the key conceptual and experimental workflows. This document serves as a foundational resource for scientists and researchers, enabling them to effectively utilize this compound in their work.

References

- 1. How acid dyes work and where it is useful? | [vipulorganics.com]

- 2. Cas 5850-16-8,this compound | lookchem [lookchem.com]

- 3. Exploring Types, Characteristics, and Applications of Acid Dyes [primachemicals.com]

- 4. medchemexpress.com [medchemexpress.com]

- 5. researchgate.net [researchgate.net]

- 6. researchgate.net [researchgate.net]

- 7. worlddyevariety.com [worlddyevariety.com]

- 8. This compound price,buy this compound - chemicalbook [chemicalbook.com]

- 9. This compound CAS#: 5850-16-8 [amp.chemicalbook.com]

- 10. researchgate.net [researchgate.net]

- 11. The Effect of Temperature on the Biosorption of Dyes from Aqueous Solutions [mdpi.com]

- 12. hztya.com [hztya.com]

- 13. Effects of pH on staining by dyes - IHC WORLD [ihcworld.com]

- 14. normanfenton.com [normanfenton.com]

- 15. benchchem.com [benchchem.com]

Unveiling the Historical Research Applications of Acid Brown 14: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

Acid Brown 14, a diazo dye also known by its Colour Index number C.I. 20195, has a history rooted in the textile and leather industries for its dyeing properties.[1][2][3] While its primary applications have been industrial, this technical guide explores the historical, albeit less documented, applications of this compound and its closely related compound, Resorcin Brown (C.I. 20170), within the realm of scientific research. This document synthesizes available information to provide a technical overview for researchers, scientists, and drug development professionals, focusing on potential historical methodologies and data.

Chemical and Physical Properties

This compound is a water-soluble anionic dye.[1] Its chemical structure, characterized by the presence of one or more azo groups (–N=N–), places it in the broad category of azo dyes.[1][4] These dyes were first synthesized in the 19th century and quickly found widespread use due to their versatility and strong coloring properties.[4][5] The historical context of dye synthesis is important, as early histologists and researchers often adapted commercially available textile dyes for biological staining purposes.

Table 1: Chemical Identification of this compound and Related Compounds

| Common Name | C.I. Name | C.I. Number | CAS Number | Synonyms |

| This compound | This compound | 20195 | 5850-16-8 | Weak Acid Brown R, Acid Brown R, Acid Brown RD, Acid Brown S-RG[1] |

| Resorcin Brown | D&C Brown No. 1, Acid Orange 24 | 20170 | 1320-07-6 | Resorcin Brown R, Resorcine Brown, Japan Brown 201[6][7][8] |

Historical Research Applications: A Focus on Biological Staining

While specific, detailed protocols for the use of this compound in historical research are scarce in readily available literature, the broader class of azo dyes to which it belongs has a known history in biological applications.

Vital Staining

Vital staining, the staining of living cells or tissues, was an early application of various dyes. Acid diazo dyes were known to be used for intravital staining to study the deposition of these dyes in macrophages and the reactions of connective tissues.[9] Although direct evidence of this compound's use is not prominent, its properties as a water-soluble, acid dye would have made it a candidate for such studies.

Histological Staining

Early histologists frequently employed dyes from the textile industry to enhance the visualization of tissue structures under the microscope. Azo dyes were used as histological stains. Given that "Resorcin Brown" was a commercially available chemical in the mid-20th century, it is plausible that it was used in some histological preparations, likely as a counterstain or for specific tissue components, though detailed methodologies are not well-documented in modern databases.

Experimental Workflow: Hypothetical Reconstruction

Based on general historical staining principles, a potential workflow for using this compound as a histological stain could be reconstructed. This serves as a logical guide rather than a documented historical protocol.

Toxicological Data

The regulatory history of the related compound, D&C Brown No. 1 (Resorcin Brown, C.I. 20170), provides some insight into its toxicological assessment. This color additive was at one point provisionally listed for use in drugs and cosmetics and later restricted to externally applied cosmetics.[10] This suggests that toxicological studies were conducted, which would have been a research application of the dye itself to determine its safety. These studies would have involved assessing parameters such as skin irritation, sensitization, and potential systemic toxicity.

Signaling Pathways: A Note on Limited Data

There is no historical or current evidence in the available literature to suggest that this compound was used to investigate specific signaling pathways. The historical application of dyes in research was primarily for morphological visualization rather than the elucidation of molecular mechanisms.

Conclusion

The historical research applications of this compound (C.I. 20195) are not as extensively documented as those of more common histological stains. However, by examining the broader context of azo dye use in biological research and the regulatory history of the closely related Resorcin Brown (C.I. 20170), we can infer its potential, albeit limited, role in early vital and histological staining techniques, as well as in toxicological assessments. This guide provides a foundational understanding for researchers interested in the historical use of this and similar dyes, while highlighting the need for further archival research to uncover more specific experimental details.

References

- 1. worlddyevariety.com [worlddyevariety.com]

- 2. This compound Brown Rd 100% CAS: 5850-16-8 Textile Dyes - Acid Dye and Dyes [orienchem.en.made-in-china.com]

- 3. This compound Dye - Acid Dye For Textile And Leather | Dry Rubbing Resistance, Standard Crude Purity, Powder Form, Ci No: 20195 at Best Price in Ahmedabad | Viana Chemicals Pvt Ltd [tradeindia.com]

- 4. Azo dyes and pigments - CAMEO [cameo.mfa.org]

- 5. Johann Peter Griess FRS (1829–88): Victorian brewer and synthetic dye chemist - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Brown No.201 [taketombo.co.jp]

- 7. echemi.com [echemi.com]

- 8. Acid Orange 24 - Wikidata [wikidata.org]

- 9. Intravital staining of blood vessels by acid diazo dyes | Semantic Scholar [semanticscholar.org]

- 10. Regulatory Status of Color Additives [hfpappexternal.fda.gov]

Safety and handling precautions for Acid Brown 14

An In-depth Technical Guide to the Safety and Handling of Acid Brown 14

For researchers, scientists, and drug development professionals, a thorough understanding of the safety and handling precautions for all laboratory chemicals is paramount. This guide provides a comprehensive overview of the safety protocols and technical data for this compound (C.I. 20195), a versatile azo dye.

Chemical and Physical Properties

A clear understanding of the physical and chemical properties of a substance is the foundation of its safe handling. This compound is a red-brown powder with the following characteristics[1][2][3]:

| Property | Value | Source(s) |

| Molecular Formula | C26H16N4Na2O8S2 | [1][2][3][4][5][6] |

| Molecular Weight | 622.54 g/mol | [1][2][3] |

| CAS Number | 5850-16-8 | [2][3][4][5][6][7] |

| Appearance | Red-brown powder | [1][2][3] |

| pH | 7.5 | [2] |

| Water Solubility | 1.55 g/L at 20°C | [1] |

| Vapor Pressure | 0.001 Pa at 25°C | [1] |

| Density | 1.744 g/cm³ at 20°C | [1] |

| Storage Temperature | Room Temperature | [1][6] |

Toxicological Data

The toxicological profile of this compound indicates moderate toxicity, though comprehensive data is not always available or consistent across all sources. Prolonged exposure may lead to skin sensitization or irritation, and inhalation of dust can cause respiratory discomfort[8].

| Test | Result | Species | Source(s) |

| Acute Oral Toxicity (LD50) | > 2000 mg/kg | Rat | [7] |

| Skin Corrosion/Irritation | No data available; may cause irritation in sensitive individuals. Prolonged or repeated contact may cause skin irritation. | Rabbit; Human | [2][4][7] |

| Serious Eye Damage/Irritation | No data available; dust may cause irritation and inflammation. | Rabbit | [2][4][7] |

| Respiratory or Skin Sensitization | No data available | [4][7] | |

| Germ Cell Mutagenicity | No data available; mutagenicity data reported. | [2][4] | |

| Carcinogenicity | No conclusive evidence. Not listed by IARC or NTP. | [4][8] | |

| Reproductive Toxicity | No data available | [4] | |

| Specific Target Organ Toxicity (Single Exposure) | No data available; may cause irritation of the respiratory tract. | [2][4] | |

| Specific Target Organ Toxicity (Repeated Exposure) | No data available | [4] |

Note: The statement "mutagenicity data reported" suggests that studies have been conducted, but the results are not specified in the provided source[2].

Experimental Protocols

Detailed experimental protocols for the toxicological data cited are not publicly available. However, the methodologies for such tests generally follow standardized guidelines, such as those from the Organisation for Economic Co-operation and Development (OECD).

-

Acute Oral Toxicity (LD50): This test typically involves the administration of the substance to a group of fasted animals (often rats) in graduated doses. The animals are observed for a set period (e.g., 14 days) for signs of toxicity and mortality. The LD50 is the statistically estimated dose that would be lethal to 50% of the animals.

-

Skin and Eye Irritation: These tests usually involve applying the substance to the skin or into the eye of a test animal (commonly rabbits) and observing for signs of irritation, such as redness, swelling, and inflammation over a specific duration.

Safety and Handling Precautions

Proper handling and storage are crucial to minimize the risks associated with this compound.

Personal Protective Equipment (PPE)

A comprehensive PPE strategy is essential when handling this compound.

Caption: Recommended Personal Protective Equipment for handling this compound.

Handling and Storage

-

Handling: Always handle this compound in a well-ventilated area, preferably in a chemical fume hood, to minimize dust generation and accumulation[2][4]. Avoid contact with skin, eyes, and clothing[2][4]. After handling, wash hands and face thoroughly[4].

-

Storage: Store in a cool, dry, and dark place in a tightly closed container[2][4]. Keep away from incompatible materials such as strong oxidizing and reducing agents[2][7].

Emergency Procedures

In the event of exposure or a spill, follow these first-aid and emergency measures.

Caption: First aid procedures for exposure to this compound.

-

Inhalation: If inhaled, move the victim to fresh air and keep them at rest in a comfortable breathing position. Seek medical attention if you feel unwell[4].

-

Skin Contact: Remove all contaminated clothing immediately. Rinse the affected skin with plenty of water or shower. If skin irritation or a rash occurs, seek medical advice[4].

-

Eye Contact: Rinse the eyes cautiously with water for several minutes. If present, remove contact lenses if it is easy to do so. Continue rinsing. If eye irritation persists, get medical attention[4].

-

Ingestion: If swallowed, rinse the mouth. Seek medical advice if you feel unwell[4].

-

Spills: In case of a spill, clean it up immediately, observing all precautions outlined in the PPE section. Avoid generating dust. Vacuum or sweep up the material and place it into a suitable container for disposal[2].

Disposal Considerations

Dispose of this compound and its containers in accordance with local, regional, and national regulations. Chemical waste generators must determine if a discarded chemical is classified as hazardous waste[2]. Recommended disposal methods, in order of preference, are recycling or reworking if feasible, incineration at an authorized facility, or treatment at an approved waste treatment facility[7].

Stability and Reactivity

This compound is stable under normal temperatures and pressures[2]. However, it is incompatible with strong oxidizing and reducing agents[2][7]. Hazardous decomposition products may include irritating and toxic fumes and gases during a fire[2]. Hazardous polymerization will not occur[2].

References

An In-depth Technical Guide to the Azo Dye: Acid Brown 14

For Researchers, Scientists, and Drug Development Professionals

Executive Summary

Acid Brown 14, also known by its Colour Index name C.I. 20195, is a double azo dye characterized by its red-light brown hue.[1] As a water-soluble anionic dye, it finds its primary application in the coloring of protein fibers such as wool and silk, as well as polyamides like nylon.[1][2] Its utility also extends to the leather industry.[1] This document provides a comprehensive technical overview of this compound, including its chemical and physical properties, a detailed synthesis protocol, toxicological profile, and analytical methodologies. The information is intended to serve as a foundational resource for researchers and professionals in chemistry, toxicology, and materials science.

Chemical and Physical Properties

This compound is a sodium salt of a sulfonated aromatic azo compound.[3] Its chemical structure and properties are summarized in the tables below.

Table 1: Chemical Identification and Structure

| Parameter | Value |

| IUPAC Name | disodium;4-[[2,4-dihydroxy-5-[(4-sulfonatonaphthalen-1-yl)diazenyl]phenyl]diazenyl]naphthalene-1-sulfonate |

| Synonyms | C.I. This compound, C.I. 20195, Resorcinol (B1680541) Brown R, Acid Brown R[1] |

| CAS Number | 5850-16-8[1] |

| Molecular Formula | C₂₆H₁₆N₄Na₂O₈S₂[1] |

| Molecular Weight | 622.54 g/mol [1] |

| Chemical Class | Double Azo Dye[1] |

Table 2: Physical and Chemical Properties

| Property | Value |

| Appearance | Red-brown powder[4] |

| Solubility in Water | 1.55 g/L at 20°C[2] |

| Solubility in Ethanol | Slightly soluble (yellow-brown solution)[1] |

| Behavior in Strong Acid | Deep red in concentrated H₂SO₄, turns yellow-brown upon dilution[1] |

| Behavior in Strong Base | Red wine color in concentrated NaOH solution[1] |

| Density | 1.744 g/cm³ at 20°C[2] |

| Vapor Pressure | 0.001 Pa at 25°C[2] |

Synthesis of this compound

The synthesis of this compound is a classic example of diazo coupling, a fundamental reaction in the production of azo dyes. The process involves the diazotization of two molar equivalents of 4-aminonaphthalene-1-sulfonic acid, which are then coupled to one molar equivalent of resorcinol.[1]

Diagram: Synthesis Workflow of this compound

Caption: A simplified workflow for the synthesis of this compound.

Experimental Protocol: Synthesis of this compound

Materials:

-

4-Aminonaphthalene-1-sulfonic acid

-

Sodium nitrite (B80452) (NaNO₂)

-

Hydrochloric acid (HCl)

-

Resorcinol

-

Sodium carbonate (Na₂CO₃)

-

Sodium chloride (NaCl)

-

Ice

-

Distilled water

Procedure:

Part 1: Diazotization of 4-Aminonaphthalene-1-sulfonic acid

-

Prepare a solution of 4-aminonaphthalene-1-sulfonic acid in water, using sodium carbonate to aid dissolution if necessary.

-

Cool the solution to 0-5°C in an ice bath.

-

Slowly add a pre-cooled aqueous solution of sodium nitrite to the solution of the amine.

-

While maintaining the temperature at 0-5°C, slowly add concentrated hydrochloric acid dropwise with constant stirring.

-

Continue stirring for 30-60 minutes at 0-5°C to ensure complete formation of the diazonium salt. The completion of the reaction can be checked with starch-iodide paper.

Part 2: Azo Coupling

-

Dissolve resorcinol in an aqueous solution of sodium carbonate.

-

Cool the resorcinol solution to 0-5°C in an ice bath.

-

Slowly add the freshly prepared diazonium salt solution (from Part 1) to the resorcinol solution with vigorous stirring. Two molar equivalents of the diazonium salt are required for each mole of resorcinol.

-

Maintain the temperature below 10°C and a slightly alkaline pH during the addition.

-

After the addition is complete, continue stirring for several hours until the coupling is complete.

Part 3: Isolation and Purification

-

The precipitated this compound is isolated from the reaction mixture by "salting out," which involves adding a significant amount of sodium chloride to decrease its solubility.

-

The precipitate is then collected by filtration.

-

The filter cake is washed with a brine solution to remove impurities.

-

The purified dye is then dried in an oven at a suitable temperature to yield the final product as a red-brown powder.

Toxicological Profile

The toxicological data for this compound is limited. As an azo dye, its toxicity profile is of interest, particularly concerning the potential for cleavage of the azo bond to form aromatic amines.

Table 3: Acute Toxicity Data

| Test | Species | Route | Value | Reference |

| LD50 | Rat | Oral | > 2000 mg/kg | [5] |

Discussion of Toxicological Data: The available data suggests that this compound has low acute toxicity via the oral route.[5] However, prolonged or repeated exposure may cause skin and eye irritation. As with many dyes, inhalation of the powder should be avoided. There is no conclusive evidence to suggest that this compound is carcinogenic.

Experimental Protocol: Acute Oral Toxicity (OECD 401 Guideline - Representative)

Objective: To determine the acute oral toxicity of this compound in a rodent model.

Test Animal: Wistar rats, typically young adults, of a single sex (or both if significant differences are expected).

Procedure:

-

Animals are fasted overnight prior to dosing.

-

A limit test is often performed first, where a high dose (e.g., 2000 mg/kg body weight) is administered to a small group of animals.

-

The test substance, this compound, is dissolved or suspended in a suitable vehicle (e.g., water or corn oil).

-

The substance is administered by gavage to the test animals.

-

Animals are observed for mortality, clinical signs of toxicity, and changes in body weight for at least 14 days.

-

Key observations include changes in skin, fur, eyes, mucous membranes, respiratory, circulatory, autonomic and central nervous systems, and somatomotor activity.

-

A full necropsy is performed on all animals at the end of the observation period.

-

If mortality is observed in the limit test, further testing with smaller dose groups is conducted to determine the LD50 value.

Analytical Methods

The analysis of this compound typically involves chromatographic and spectroscopic techniques to determine its purity and concentration.

Experimental Protocol: High-Performance Liquid Chromatography (HPLC) - General Method for Azo Dyes

Objective: To separate and quantify this compound in a sample.

Instrumentation:

-

HPLC system with a UV-Vis detector

-

C18 reverse-phase column

Mobile Phase:

-

A gradient of an aqueous buffer (e.g., ammonium (B1175870) acetate) and an organic solvent (e.g., acetonitrile (B52724) or methanol).

Procedure:

-

Prepare a standard solution of this compound of known concentration in a suitable solvent (e.g., water/methanol mixture).

-

Prepare the sample for analysis by dissolving it in the mobile phase or a compatible solvent.

-

Set the UV-Vis detector to the wavelength of maximum absorbance (λmax) for this compound.

-

Inject the standard and sample solutions into the HPLC system.

-

Develop a gradient elution program to achieve good separation of the dye from any impurities. A typical gradient might start with a high percentage of the aqueous buffer and gradually increase the percentage of the organic solvent.

-

Identify the peak corresponding to this compound by comparing the retention time with that of the standard.

-

Quantify the amount of this compound in the sample by comparing the peak area to a calibration curve generated from standards of known concentrations.

Applications and Performance

This compound is primarily used as a dye for textiles and leather.[1] Its performance is evaluated based on its fastness properties, which indicate the resistance of the color to fading or bleeding under various conditions.

Table 4: Fastness Properties of this compound on Wool

| Fastness Test | ISO Standard | AATCC Standard | Rating (1-5, 5 is best) |

| Light Fastness | 3 | 4 | 3-4 |

| Soaping (Fading) | 3 | 3 | 3 |

| Soaping (Staining) | 4-5 | - | 4-5 |

| Perspiration (Fading) | 4 | 3 | 3-4 |

| Perspiration (Staining) | 3 | - | 3 |

| Oxygen Bleaching | 4 | 1 | 1-4 |

| Seawater | 3 | 1-2 | 1-3 |

Note: Ratings can vary slightly depending on the source.[2][4]

Conclusion

This compound is a commercially important double azo dye with well-defined chemical and physical properties. Its synthesis is based on established diazo coupling chemistry. While it exhibits low acute toxicity, appropriate handling procedures are necessary to minimize exposure. The analytical characterization of this compound can be readily achieved using standard chromatographic techniques. Its performance as a dye is moderate, with its suitability depending on the specific application and required fastness properties. This guide provides a foundational understanding of this compound for professionals in research and development.

References

Unveiling the Enigma of Acid Brown 14: A Technical Guide for Microscopic Exploration

For Researchers, Scientists, and Drug Development Professionals

Introduction

Acid Brown 14, also known by synonyms including C.I. 20195, Acid Brown GR, and Resorcinol Brown R, is a diazo acid dye traditionally utilized in the textile, leather, and paper industries.[1][2] While primarily recognized for its dyeing properties in these fields, its classification by some chemical suppliers as a "fluorescent dye" has opened avenues for its potential application in the realm of microscopy.[3] This technical guide serves to consolidate the known characteristics of this compound and provide a framework for its evaluation as a novel fluorescent probe for microscopic imaging.

Despite its designation as a fluorescent dye by at least one commercial source, a comprehensive search of scientific literature and spectral databases reveals a significant gap in the quantitative data required for its application in fluorescence microscopy.[3] Key spectral properties such as excitation and emission maxima, molar absorptivity, and quantum yield remain uncharacterized in the public domain. This absence of data necessitates a systematic approach to determine its viability as a microscopic stain.

Physico-Chemical Properties of this compound

A summary of the available quantitative data for this compound is presented below. This information provides a foundational understanding of its chemical and physical nature.

| Property | Value | Reference(s) |

| Chemical Formula | C₂₆H₁₆N₄Na₂O₈S₂ | [1][4] |

| Molecular Weight | 622.54 g/mol | [1][4] |

| CAS Number | 5850-16-8 | [1][4] |

| Appearance | Red-brown powder | [4] |

| Solubility in Water | Soluble (yields an orange-brown solution) | [1] |

| Solubility in Ethanol | Slightly soluble (yields a yellow-brown solution) | [1] |

| Behavior in Acid | In a water solution with strong hydrochloric acid, the color becomes yellow-brown. | [1] |

| Behavior in Base | In a water solution with thick sodium hydroxide, the color becomes red-wine. | [1] |

Experimental Protocols: A Roadmap for Characterization

Given the absence of established protocols for the use of this compound in microscopy, a systematic evaluation is required. The following proposed experimental workflow outlines the necessary steps to characterize its spectral properties and assess its utility as a fluorescent probe.

Workflow for Evaluating this compound in Fluorescence Microscopy

References

Methodological & Application

Application Notes and Protocols for Acid Brown 14 Staining in Animal Tissue

For Research Use Only. Not for use in diagnostic procedures.

Introduction

Acid Brown 14 is a water-soluble anionic dye belonging to the azo class of compounds.[1][2] Its chemical structure allows it to bind to basic cellular components, such as the cytoplasm and connective tissue fibers. In histological applications, acid dyes are primarily used to stain proteins in tissue sections, typically in an acidic environment which enhances the electrostatic interactions between the negatively charged dye molecules and the positively charged amino groups of proteins. While this compound is predominantly used in the textile and leather industries for dyeing wool, nylon, and leather,[1][3][4] its properties as an acid dye suggest its potential utility in biological staining.

This document provides a detailed, proposed protocol for the use of this compound as a histological stain for animal tissues. It is important to note that at the time of publication, specific established protocols for the use of this compound in animal tissue staining are not widely available in scientific literature. Therefore, the following protocol has been adapted from general principles of acid dye staining and protocols for other acid dyes. Optimization of incubation times, dye concentrations, and differentiation steps may be necessary depending on the tissue type and desired staining outcome.

Product Information

| Property | Value |

| C.I. Name | This compound |

| C.I. Number | 20195 |

| CAS Number | 5850-16-8 |

| Molecular Formula | C26H16N4Na2O8S2 |

| Molecular Weight | 622.54 g/mol |

| Color/Shade | Red-light brown |

| Solubility in Water | Soluble (yields an orange-brown solution) |

| Solubility in Ethanol (B145695) | Slightly soluble (yields a yellow-brown solution) |

Principle of Staining

Acid dyes, such as this compound, are sodium salts of sulfonic acids. In an acidic solution, the sulfonic acid groups (-SO3-) are negatively charged. These anionic groups then bind to cationic (positively charged) groups in the tissue, which are primarily the amino groups (-NH3+) of proteins like collagen and cytoplasmic proteins. The acidic pH of the staining solution is crucial as it increases the number of positively charged sites in the tissue, thereby enhancing dye binding and staining intensity. Differentiation, a process of controlled destaining, is often employed to remove excess dye and improve contrast.

Experimental Protocol

I. Materials and Reagents

-

This compound powder (C.I. 20195)

-

Distilled or deionized water

-

Glacial acetic acid

-

10% Neutral Buffered Formalin (NBF) or other suitable fixative

-

Paraffin wax

-

Xylene

-

Ethanol (100%, 95%, 70%)

-

Mounting medium (e.g., DPX)

-

Microscope slides and coverslips

II. Solution Preparation

-

Stock 1% this compound Solution:

-

Dissolve 1 g of this compound powder in 100 mL of distilled water.

-

Gently heat and stir until the dye is completely dissolved.

-

Allow to cool and filter before use. Store at room temperature.

-

-

Working 0.1% this compound Staining Solution:

-

To 90 mL of distilled water, add 10 mL of the 1% stock solution.

-

Add 1 mL of glacial acetic acid to acidify the solution (final concentration of approximately 1%).

-

Mix well. Prepare this solution fresh before each use.

-

-

1% Acetic Acid Solution (for differentiation):

-

Add 1 mL of glacial acetic acid to 99 mL of distilled water.

-

III. Staining Procedure for Paraffin-Embedded Sections

-

Deparaffinization and Rehydration:

-

Immerse slides in two changes of xylene for 5 minutes each.

-

Transfer slides through two changes of 100% ethanol for 3 minutes each.

-

Hydrate sections in 95% ethanol for 2 minutes.

-

Hydrate sections in 70% ethanol for 2 minutes.

-

Rinse gently in running tap water.

-

-

Staining:

-

Place slides in the working 0.1% this compound staining solution for 5-10 minutes. (Note: Optimal staining time may vary depending on tissue type and thickness).

-

-

Rinsing:

-

Briefly rinse the slides in distilled water to remove excess stain.

-

-

Differentiation:

-

Dip the slides in 1% acetic acid solution for 10-30 seconds. This step is critical for controlling the staining intensity and should be monitored microscopically.

-

-

Washing:

-

Wash slides in running tap water for 2-5 minutes to stop the differentiation process.

-

-

Dehydration and Clearing:

-

Dehydrate the sections through 70% ethanol, 95% ethanol, and two changes of 100% ethanol (2 minutes each).

-

Clear the sections in two changes of xylene for 3 minutes each.

-

-

Mounting:

-

Apply a coverslip using a permanent mounting medium.

-

IV. Expected Results

-

Cytoplasm, muscle, and collagen: Shades of brown

-

Nuclei: Will likely be unstained or very lightly stained. A counterstain such as hematoxylin (B73222) can be used for nuclear visualization.

Troubleshooting

| Issue | Possible Cause | Suggested Solution |

| Weak Staining | - Insufficient staining time- Staining solution too old or pH incorrect- Over-differentiation | - Increase incubation time in the staining solution- Prepare fresh staining solution and ensure the addition of acetic acid- Decrease time in the differentiating solution |

| Overstaining | - Staining time too long- Insufficient differentiation | - Decrease staining time- Increase time in the differentiating solution and monitor closely under a microscope |

| Precipitate on Section | - Staining solution not filtered- Dye not fully dissolved in stock solution | - Filter the working staining solution before use- Ensure the stock solution is properly dissolved, using gentle heat if necessary |

Visualization of Methodologies

Caption: Experimental workflow for this compound staining of paraffin-embedded animal tissues.

Caption: Logical relationship of components in the this compound staining solution and their interaction with tissue.

References

Preparation of Acid Brown 14 Working Solution: Application Notes and Protocols

For Researchers, Scientists, and Drug Development Professionals

This document provides detailed application notes and protocols for the preparation of an Acid Brown 14 working solution for use in various laboratory applications, including as a counterstain in histology and for protein staining.

Physicochemical and Application Data of this compound

This compound is a water-soluble, reddish-brown diazo acid dye.[1] It is commonly utilized in the textile and leather industries for dyeing nylon, wool, and leather.[2][3] In a laboratory setting, its anionic nature allows it to bind to cationic components of tissues, such as proteins in the cytoplasm and connective tissue, making it a candidate for use as a counterstain in various histological techniques.[4]

| Property | Value | Reference |

| C.I. Name | This compound | [2] |

| C.I. Number | 20195 | [2] |

| CAS Number | 5850-16-8 | [2] |

| Chemical Class | Double Azo | [2] |

| Molecular Formula | C₂₆H₁₆N₄Na₂O₈S₂ | [3] |

| Molecular Weight | 622.54 g/mol | [3] |

| Appearance | Red-brown powder | [3] |

| Solubility in Water | 1.55 g/L at 20°C | [4] |

Experimental Protocols

I. Preparation of a 1% (w/v) this compound Stock Solution

This protocol outlines the preparation of a 1% (weight/volume) stock solution of this compound, which can be stored and diluted to prepare working solutions.

Materials:

-

This compound powder (C.I. 20195)

-

Distilled or deionized water

-

Analytical balance

-

Weighing paper or boat

-

Spatula

-

100 mL volumetric flask

-

Beaker

-

Glass stirring rod

-

Hot plate or magnetic stirrer with heating capabilities (optional)

-

Storage bottle (amber glass recommended)[5]

Procedure:

-

Weighing the Dye: Accurately weigh 1.0 g of this compound powder using an analytical balance.

-

Making a Paste: Transfer the weighed powder to a beaker. Add a small amount of cool, distilled water (e.g., 5-10 mL) and use a glass stirring rod to create a smooth paste. This prevents the formation of clumps when a larger volume of water is added.[6]

-

Dissolving the Dye: Gradually add approximately 80 mL of hot distilled water to the beaker while continuously stirring. Gentle heating on a hot plate or using a magnetic stirrer can aid in complete dissolution.[6] Some acid dyes may require warming to fully dissolve.[7]

-

Final Volume Adjustment: Once the dye is completely dissolved, carefully transfer the solution to a 100 mL volumetric flask. Rinse the beaker with a small amount of distilled water and add the rinsing to the volumetric flask to ensure a quantitative transfer.

-

Cooling and Dilution to Volume: Allow the solution to cool to room temperature. Then, add distilled water to the volumetric flask until the bottom of the meniscus reaches the 100 mL calibration mark.

-

Mixing and Storage: Stopper the flask and invert it several times to ensure the solution is thoroughly mixed. Transfer the 1% stock solution to a clearly labeled amber glass bottle for storage.

Storage and Stability: Store the 1% this compound stock solution in a cool, dark place.[5] Generally, acid dye stock solutions are stable for up to 6 months.[7] If any precipitation occurs during storage, the solution can often be restored by gentle warming.[8]

II. Preparation of an this compound Working Solution for Histological Staining (0.1% w/v with Acetic Acid)

This protocol describes the preparation of a 0.1% (w/v) this compound working solution with the addition of acetic acid to create an acidic environment, which enhances staining intensity for histological applications.

Materials:

-

1% (w/v) this compound stock solution

-

Distilled or deionized water

-

Glacial acetic acid

-

Graduated cylinders (10 mL and 100 mL)

-

Beaker

-

Glass stirring rod

-

pH meter or pH indicator strips

Procedure:

-

Dilution of Stock Solution: In a beaker, dilute 10 mL of the 1% (w/v) this compound stock solution with 90 mL of distilled water to obtain a 0.1% (w/v) solution.

-

Acidification: While stirring, add 1 mL of glacial acetic acid to the 100 mL of 0.1% this compound solution. This will result in a final acetic acid concentration of approximately 1%. The use of an acid like vinegar (acetic acid) helps to set the color in protein fibers.[9]

-

pH Verification (Optional but Recommended): Check the pH of the working solution using a pH meter or pH indicator strips. For many acid dyes used in histology, a pH between 2.5 and 3.5 is optimal for staining. Adjust the pH if necessary by adding more acetic acid dropwise.

-

Filtration (Optional): If any particulate matter is observed, filter the solution through Whatman No. 1 filter paper before use to prevent background staining.

Application as a Counterstain: This this compound working solution can be used as a counterstain after a primary stain (e.g., hematoxylin). The typical staining time is 1-5 minutes, followed by rinsing with water. The exact timing may need to be optimized depending on the tissue type and the desired staining intensity.

Diagrams

Caption: Workflow for preparing a 1% (w/v) this compound stock solution.

Caption: Workflow for preparing a 0.1% (w/v) this compound working solution.

References

- 1. Histology, Staining - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]

- 2. worlddyevariety.com [worlddyevariety.com]

- 3. cncolorchem.com [cncolorchem.com]

- 4. medchemexpress.com [medchemexpress.com]

- 5. STORAGE AND USE OF DYE SOLUTIONS USING PREPARED SOLUTIONS [udyone.com]

- 6. cdn1.schoolofsweetgeorgia.com [cdn1.schoolofsweetgeorgia.com]

- 7. Stock Up with Stock Solutions for Acid Dyes [dharmatrading.com]

- 8. Acid Dyes - Dissolving and Trouble Shooting [dharmatrading.com]

- 9. uniquestitching.wordpress.com [uniquestitching.wordpress.com]

Application Notes and Protocols for Acid Brown 14 in Leather and Textile Dyeing

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview of the use of C.I. Acid Brown 14, a double azo dye, in leather and textile dyeing research. This document details experimental protocols, presents quantitative data on dye performance, and illustrates relevant chemical and procedural pathways.

Chemical and Physical Properties

This compound is a water-soluble anionic dye with a red-light brown shade. Its solubility in water yields an orange-brown solution, while it is only slightly soluble in ethanol, producing a yellow-brown solution. The dye's color is sensitive to pH changes; in a strong hydrochloric acid solution, it appears yellow-brown, and in a thick sodium hydroxide (B78521) solution, it turns to a red wine color.[1][2]

| Property | Value |

| C.I. Name | This compound |

| C.I. Number | 20195 |

| CAS Number | 5850-16-8 |

| Molecular Formula | C₂₆H₁₆N₄Na₂O₈S₂ |

| Molecular Weight | 622.54 g/mol |

| Molecular Structure | Double Azo Class |

Applications in Leather Dyeing

This compound is suitable for dyeing various types of leather, including chrome-tanned and vegetable-tanned leathers. The dyeing process for leather is influenced by several key parameters, including pH, temperature, time, and the use of auxiliaries to ensure even penetration and fixation.[3][4]

Experimental Protocol for Dyeing Chrome-Tanned Leather

This protocol is a general guideline for the drum dyeing of chrome-tanned leather. Modifications may be necessary based on the specific characteristics of the leather and desired depth of shade.

Materials:

-

Chrome-tanned leather (wet blue), shaved to desired thickness

-

This compound

-

Formic acid (or other organic acid)

-

Ammonia

-

Anionic or non-ionic penetrating/leveling agents

-

Fatliquor

-

Drum dyeing machine

Procedure:

-

Washing and Neutralization: The chrome-tanned leather is washed in the drum with water at approximately 35°C to remove salts and other impurities. The leather is then neutralized to a pH of 4.5-5.5 using a mild alkali like sodium bicarbonate or sodium formate. This step is crucial for ensuring even dye penetration.

-

Retanning (Optional): Depending on the desired final properties of the leather, a retanning step with synthetic tannins (syntans) or vegetable tannins can be performed. This can influence the final shade and fullness of the leather.

-

Dyeing:

-

The dye bath is prepared with a liquor ratio of 100-200% (based on the weight of the leather).

-

The temperature is raised to 55-60°C.[4]

-

This compound (1-5% on shaved weight, depending on desired shade) is dissolved in hot water and added to the drum.

-

A leveling agent can be added to promote even dyeing.

-

The drum is run for 30-90 minutes.[4]

-

-

Fixation: After the initial dyeing period, formic acid is slowly added in portions to lower the pH of the dyebath to 3.5-4.0. This protonates the amino groups in the collagen fibers of the leather, creating cationic sites that form strong ionic bonds with the anionic dye molecules, thus fixing the dye.

-

Fatliquoring: After fixation, the leather is fatliquored in the same or a fresh bath to impart softness, flexibility, and other desired physical properties.

-

Final Steps: The leather is then washed, drained, and further processed (e.g., sammying, setting out, drying, and finishing).

Experimental workflow for dyeing chrome-tanned leather with this compound.

Experimental Protocol for Dyeing Vegetable-Tanned Leather

Vegetable-tanned leather has a higher affinity for acid dyes, and the dyeing process requires careful control to achieve levelness.

Materials:

-

Vegetable-tanned leather crust

-

This compound

-

Leveling agent

-

Formic acid

-

Conditioning oils/waxes

Procedure:

-

Preparation: The leather surface is cleaned to remove any dirt or oils.[5] The leather may be dampened with water to promote even dye uptake.

-

Dye Application:

-

A dye solution of this compound is prepared (concentration will vary based on the desired shade).

-

For dip dyeing, the leather is immersed in the dye bath.[4] For hand application, a sponge or wool dauber is used to apply the dye in even strokes.[5]

-

The dyeing temperature is typically lower for vegetable-tanned leather, around 40-50°C, to prevent shrinkage.[4]

-

-

Fixation: Similar to chrome-tanned leather, the pH is gradually lowered with formic acid to fix the dye.

-

Conditioning and Finishing: After dyeing and rinsing, the leather is conditioned with oils and waxes to restore flexibility and provide a protective finish.

Applications in Textile Dyeing

This compound is primarily used for dyeing protein fibers such as wool and silk, as well as synthetic polyamides like nylon.[1][2] The dyeing mechanism involves the formation of ionic bonds between the anionic sulfonate groups of the dye and the protonated amino groups of the fibers in an acidic medium.

Experimental Protocol for Dyeing Wool

Materials:

-

Wool yarn or fabric

-

This compound

-

Acetic acid or formic acid

-

Glauber's salt (sodium sulfate) as a leveling agent

-

Wetting agent

Procedure:

-

Scouring: The wool is first scoured to remove any natural grease and impurities.

-

Dye Bath Preparation: A dye bath is prepared with a liquor ratio of 20:1 to 40:1.

-

Dyeing:

-

The scoured and wetted wool is introduced into the dye bath at 40°C.

-

The dye bath contains the dissolved this compound (0.5-4% on weight of fiber, owf), Glauber's salt (5-10% owf), and a small amount of acetic acid to bring the pH to around 5.5-6.5.

-

The temperature is gradually raised to the boil (95-100°C) over 30-45 minutes.

-

Boiling is continued for 45-60 minutes. During this time, additional acetic or formic acid can be added to gradually lower the pH to 4.5-5.0 to promote exhaustion.

-

-

Rinsing and Aftertreatment: The dyed wool is cooled down, rinsed thoroughly with warm and then cold water, and dried.

General experimental workflow for dyeing textiles with this compound.

Experimental Protocol for Dyeing Silk

The procedure for silk is similar to that for wool, but the dyeing temperature should not exceed 90°C to prevent damage to the fiber. The pH is generally maintained in a less acidic range (pH 5-6) to ensure a level dyeing.

Experimental Protocol for Dyeing Nylon

Nylon has a lower number of amino groups compared to wool, which affects dye uptake. The dyeing process is typically carried out at or near the boil (98-100°C) to ensure good dye penetration and leveling. The pH is controlled in the range of 4-6.

Quantitative Data and Performance

The performance of this compound is evaluated based on its colorfastness to various agents and its dyeing properties like exhaustion and fixation.

Colorfastness Properties

The following table summarizes the colorfastness ratings of this compound on wool, as tested by ISO and AATCC standards. The ratings are on a scale of 1 to 5, where 5 indicates the best fastness.

| Fastness Property | Test Standard | Rating (Fading) | Rating (Staining) |

| Light Fastness | ISO 105-B02 | 4 | - |

| Soaping | ISO 105-C06 | 3 | 4-5 |

| Perspiration | ISO 105-E04 | 4 | 3 |

| Oxygen Bleaching | AATCC 101 | 1 | 1-2 |

Data sourced from a supplier's technical information.[1]

Dyeing Performance Metrics

The efficiency of the dyeing process is measured by the percentage of dye exhaustion and fixation.

-

Exhaustion (%E): The percentage of dye that is transferred from the dye bath to the fiber.

-

Fixation (%F): The percentage of the exhausted dye that is irreversibly fixed to the fiber.

While specific data for this compound is limited in readily available literature, studies on similar acid dyes on nylon and wool show exhaustion values typically ranging from 70% to over 90%, and fixation values from 80% to 95%, depending on the dyeing conditions (pH, temperature, and auxiliaries).[6]

Degradation Pathway

This compound, as an azo dye, can be degraded through various advanced oxidation processes (AOPs) such as photocatalysis and Fenton's reaction. The degradation typically begins with the cleavage of the azo bond (–N=N–), which is the chromophoric group responsible for the dye's color. This initial step leads to the formation of smaller, colorless aromatic compounds, which can be further mineralized into CO₂, H₂O, and inorganic ions.

Studies on the degradation of a similar dye, Acid Red 14, by the Fenton process have identified several intermediate products. The proposed pathway involves the oxidative cleavage of the azo bond to form naphthalene (B1677914) derivatives. These intermediates are then hydroxylated and further oxidized, leading to the opening of the aromatic rings.[7]

Proposed degradation pathway of this compound via advanced oxidation processes.

Safety and Environmental Considerations

This compound, like other azo dyes, should be handled with care. The primary environmental concern with azo dyes is the potential for the formation of carcinogenic aromatic amines under reductive conditions. Therefore, wastewater from dyeing processes containing residual this compound must be adequately treated before discharge. The degradation studies mentioned above are crucial for developing effective wastewater treatment strategies.

Conclusion

This compound is a versatile dye for leather and protein/polyamide textiles, offering a characteristic red-light brown shade. Optimal dyeing results and fastness properties are achieved by carefully controlling the dyeing parameters, particularly pH and temperature. While it exhibits moderate to good fastness properties, its environmental impact necessitates proper wastewater management. Further research into optimizing dyeing processes to enhance exhaustion and fixation can lead to more sustainable applications of this dye.

References

- 1. iosrjournals.org [iosrjournals.org]

- 2. researchgate.net [researchgate.net]

- 3. Application of Acid Dyes in Leather Dyeing - TIANKUN Dye Manufacturer & Supplier [tiankunchemical.com]

- 4. weaverleathersupply.com [weaverleathersupply.com]

- 5. leatherrepaircompany.com [leatherrepaircompany.com]

- 6. researchgate.net [researchgate.net]

- 7. A Photocatalytic Hydrolysis and Degradation of Toxic Dyes by Using Plasmonic Metal–Semiconductor Heterostructures: A Review [mdpi.com]

Application Notes: Acid Brown 14 as a Histological Counterstain

For Researchers, Scientists, and Drug Development Professionals

Introduction